4-Nitrophenyl-D-glucopyranoside

β-glucosidase enzyme kinetics glycobiology

Standardize glycosidase activity measurements with this chromogenic substrate. Avoid assay revalidation costs caused by substrate substitution. - **Kinetic advantage:** 1.87× higher catalytic efficiency (Kcat/Km: 220.5 vs 118.1 mM⁻¹s⁻¹) than pNPGal enables faster microplate assays - **Equipment compatibility:** Colorimetric detection at 405 nm; no fluorescence reader required - **Supply reliability:** ≥99% purity ensures lot-to-lot consistency for QC workflows in biofuel and food processing

Molecular Formula C12H17NO9
Molecular Weight 319.26 g/mol
Cat. No. B8002822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl-D-glucopyranoside
Molecular FormulaC12H17NO9
Molecular Weight319.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O.O
InChIInChI=1S/C12H15NO8.H2O/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19;/h1-4,8-12,14-17H,5H2;1H2/t8-,9-,10+,11-,12-;/m1./s1
InChIKeyKSEGJDPERYLUSV-ZIJVCQRQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenyl-D-Glucopyranoside: Core Specifications and Assay Role


4-Nitrophenyl-D-glucopyranoside (pNPG, CAS 2492-87-7 for β-anomer, 3767-28-0 for α-anomer) is a synthetic chromogenic aryl glycoside substrate [1]. The compound consists of a D-glucopyranose moiety linked via an O-glycosidic bond to a 4-nitrophenyl aglycone . Upon enzymatic hydrolysis by specific glycosidases (β-glucosidase for β-anomer, α-glucosidase for α-anomer), the glycosidic bond is cleaved, releasing 4-nitrophenol (pNP) which ionizes to a yellow-colored phenolate anion under alkaline conditions . This colorimetric response, with a characteristic absorbance maximum at 400–405 nm, enables quantitative spectrophotometric measurement of glycosidase activity in both continuous and endpoint assay formats [2]. Commercial preparations typically offer purity levels ranging from 95% to ≥99% , with solubility in methanol, DMSO, and water supporting diverse assay workflows .

Assay Type Chromogenic glycosidase substrate for colorimetric detection
Detection Absorbance at 400–405 nm; standard UV-Vis reader compatible
Purity Options Multiple purity grades available to match assay reproducibility needs

Why Substituting 4-Nitrophenyl-D-Glucopyranoside Compromises Assay Validity


Chromogenic glycosidase substrates exhibit widely divergent kinetic profiles, detection sensitivities, and assay compatibilities that preclude simple interchangeability [1]. While 4-nitrophenyl-D-glucopyranoside is widely established for routine glycosidase assays, alternative substrates such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) demonstrate approximately 10–100× higher sensitivity in fluorometric formats but require specialized instrumentation [2]. Structurally similar substrates like 4-nitrophenyl-β-D-galactopyranoside (pNPGal) display distinct catalytic efficiencies; a direct comparison of BGL enzyme kinetics reveals pNPGlc yields a Kcat/Km of 220.5 mM⁻¹s⁻¹ versus pNPGal's 118.1 mM⁻¹s⁻¹, a 1.87× differential [3]. Even the isomeric 2-nitrophenyl-β-D-glucopyranoside (2-NPG) exhibits differing pH stability and absorbance maxima [4]. Moreover, natural substrates like arbutin and esculin, while relevant for specific biological contexts, lack the quantitative reproducibility required for high-throughput screening [5]. Such compound-specific variations in enzyme kinetics, detection limits, and assay robustness directly impact data comparability across studies and platforms. The following quantitative evidence substantiates why substituting 4-nitrophenyl-D-glucopyranoside necessitates full assay revalidation.

Fluorogenic 4-MUG requires fluorescence readers; may limit instrument compatibility
pNPGal exhibits lower catalytic efficiency (Kcat/Km) that may alter assay sensitivity
2-nitrophenyl isomer shows differing pH stability and absorbance maxima; may require method adjustment

4-Nitrophenyl-D-Glucopyranoside: Quantitative Comparison vs. Closest Analogs


Catalytic Efficiency Advantage Over pNPGal

In a direct comparison using the same purified β-glucosidase (BGL) enzyme preparation, p-nitrophenyl β-D-glucopyranoside (pNPGlc) exhibited a catalytic efficiency (Kcat/Km) of 220.5 mM⁻¹s⁻¹, which is 1.87× higher than the 118.1 mM⁻¹s⁻¹ observed for p-nitrophenyl-β-D-galactopyranoside (pNPGal) [1]. This difference is driven by both a lower Km (0.617 mM for pNPGlc vs. 1.054 mM for pNPGal), indicating higher enzyme affinity, and a modestly higher Kcat (135.1 s⁻¹ vs. 124.5 s⁻¹) [1].

Catalytic Efficiency
Head-to-head
pNPGlc: 220.5 mM⁻¹s⁻¹ pNPGal: 118.1 mM⁻¹s⁻¹ 1.87× higher
Supports lower enzyme consumption and higher throughput
Purified BGL, 0.5 mM substrate
β-glucosidase enzyme kinetics glycobiology

Enzyme Affinity Advantage Over pNPGal

Kinetic analysis using almond β-glucosidase revealed a Km of 2.6±0.5 mM for 4-nitrophenyl-β-D-glucopyranoside, which is substantially lower than the Km of 11±2 mM reported for 4-nitrophenyl-β-D-galactopyranoside [1]. This 4.2× difference in Km translates to markedly higher enzyme affinity for the glucopyranoside substrate, permitting robust activity measurements at lower substrate concentrations.

Enzyme Affinity (Km)
Head-to-head
pNPGlc: 2.6±0.5 mM pNPGal: 11±2 mM 4.2× lower Km
Enables robust measurement at lower substrate concentrations
Almond β-glucosidase, microdialysis-HPLC
β-glucosidase enzyme affinity glycobiology

Superior Purity for Assay Reproducibility

Commercial availability of 4-nitrophenyl-D-glucopyranoside at ≥99% purity (e.g., Sigma-Aldrich N1377) provides a substantial quality advantage over typical baseline specifications of 95% . This 4% absolute purity differential minimizes background absorbance from impurities, reducing baseline noise in spectrophotometric assays by an estimated 0.02–0.04 absorbance units at 405 nm under standard assay conditions .

Purity Specification
Specification review
≥99% (HPLC) vs typical 95%
May reduce background noise and lot-to-lot variability
Cross-vendor comparison; source-specific review
analytical chemistry quality control enzymology

DMSO Solubility Advantage Over pNPGal

4-Nitrophenyl-β-D-glucopyranoside (PNPG) demonstrates DMSO solubility of ≥48 mg/mL (159.34 mM) , exceeding the typical DMSO solubility of 30 mg/mL reported for 4-nitrophenyl-β-D-galactopyranoside (pNPGal) from the same supplier . This 1.6× solubility differential facilitates preparation of higher-concentration stock solutions, reducing DMSO carryover into aqueous assay buffers.

DMSO Solubility
Cross-study comparable
PNPG: ≥48 mg/mL pNPGal: 30 mg/mL 1.6× higher
Enables concentrated stocks; minimizes DMSO carryover
Vendor-specified data at room temperature
solubility assay development high-throughput screening

Detection Sensitivity Comparison: pNPG vs. 4-MUG

A comprehensive comparative investigation of β-glucosidase surrogate substrates concluded that while 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) provides approximately 10–100× higher sensitivity due to its fluorogenic detection [1], 4-nitrophenyl-β-D-glucopyranoside (pNPG) maintains distinct advantages in instrumentation accessibility. pNPG-based assays require only standard visible-wavelength spectrophotometers or microplate readers, whereas 4-MUG necessitates fluorescence-capable readers with appropriate excitation/emission filters [2]. This instrumental compatibility renders pNPG the preferred choice for laboratories lacking fluorescence detection infrastructure or for applications prioritizing cost and simplicity over ultimate detection sensitivity.

Detection Sensitivity
Class-level inference
pNPG: Colorimetric, 405 nm 4-MUG: Fluorometric, 10–100× higher sensitivity Instrument trade-off
Supports selection based on equipment availability
Standard UV-Vis reader sufficient for pNPG
detection sensitivity fluorometry colorimetry

Versatile Substrate Across β-Glucosidase Sources

Across multiple independent studies using β-glucosidases from distinct biological sources, 4-nitrophenyl-β-D-glucopyranoside consistently yields low Michaelis constants, indicating robust enzyme-substrate recognition. Reported Km values include 0.617 mM for a purified BGL [1], 0.68 mM for Aloe vera leaf β-glucosidase [2], and 2.6 mM for almond β-glucosidase [3]. This substrate versatility contrasts with alternative chromogenic substrates like esculin, which exhibit more variable and often higher Km values across enzyme sources [4].

Km Range Across Sources
Class-level inference
0.617–2.6 mM Esculin Km often >5 mM
Consistent enzyme recognition across β-glucosidase sources
Multiple independent studies; enzyme-source context
enzyme characterization kinetic parameters glycoside hydrolases

4-Nitrophenyl-D-Glucopyranoside: Optimal Application Scenarios


High-Throughput Screening for β-Glucosidase Inhibitors

The 1.87× higher catalytic efficiency of pNPGlc relative to pNPGal enables more rapid signal development in 96- or 384-well microplate formats. This kinetic advantage, combined with the substrate's ≥99% purity specification which minimizes well-to-well variability, makes pNPGlc the preferred substrate for large-scale compound library screening campaigns where assay speed and reproducibility are critical. Standard protocols utilize 0.5–2.5 mM pNPGlc with 30-minute incubation at 37°C followed by absorbance measurement at 405 nm .

Routine β-Glucosidase Monitoring Without Fluorescence Instrumentation

While 4-MUG offers higher ultimate sensitivity , pNPGlc remains the optimal choice for laboratories lacking fluorescence-capable microplate readers. pNPGlc-based colorimetric assays require only standard visible-wavelength detection equipment, which is near-universal in academic and industrial biochemistry laboratories . The substrate's reliable Km values across diverse β-glucosidase sources further support its use as a standardized activity probe for inter-laboratory comparisons and method transfer.

Enzyme Kinetics Characterization and Specificity Studies

The well-documented kinetic parameters of pNPGlc across multiple enzyme sources establish it as a benchmark substrate for β-glucosidase characterization. Its 4.2× lower Km relative to pNPGal for almond β-glucosidase enables accurate Km and Vmax determination at lower substrate concentrations, conserving material and reducing costs. This quantitative foundation supports rigorous enzyme mechanism studies, including competitive inhibition assays where precise kinetic parameter determination is essential .

Industrial Enzyme Formulation Quality Control

The high DMSO solubility of pNPGlc (≥48 mg/mL) facilitates preparation of concentrated stock solutions suitable for automated liquid handling systems used in industrial QC workflows. The substrate's consistent low Km values and commercial availability at ≥99% purity ensure reproducible lot-to-lot assay performance, critical for validating enzyme product specifications in regulated manufacturing environments such as biofuel production and food processing.

Application
Selection Property
Validation Focus
High-throughput screening for β-glucosidase inhibitors
Catalytic efficiency and purity grade
Throughput, reproducibility, and signal development time
Routine enzyme monitoring without fluorescence instrumentation
Colorimetric detection at 405 nm
Instrument compatibility and inter-laboratory standardization
Enzyme kinetics characterization and specificity studies
Well-characterized kinetic parameters (Km, Kcat)
Accurate Km determination, inhibition assay support
Industrial enzyme QC in regulated environments
DMSO solubility and lot-to-lot consistency
Automated liquid handling compatibility, assay robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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